Na-Fmoc-Ne-thioacetyl-L-lysine
Description
Nα-Fmoc-Nε-thioacetyl-L-lysine is a protected lysine derivative used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the ε-amino group is modified with a thioacetyl (-SCOCH₃) group. This modification confers resistance to deacetylation, making it valuable for studying lysine acetylation in biological systems . Its synthesis involves trifluoroacetic acid (TFA)-mediated deprotection steps, yielding a stable product suitable for solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
KGWUZOOAQWJKKA-NRFANRHFSA-N |
Isomeric SMILES |
CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves the following steps:
Protection of the Amino Group: The amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Thioacetylation: The epsilon amino group of the protected lysine is then thioacetylated using thioacetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The thioacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioacetyl group can be oxidized to form sulfoxides or reduced to form thiols.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
Deprotection: L-lysine derivatives.
Substitution: Various substituted lysine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.
Protein Modification: It is employed in the study of protein acetylation and deacetylation mechanisms.
Biological Studies: It serves as a tool to investigate the role of lysine modifications in biological processes.
Drug Development: It is used in the design of inhibitors for enzymes involved in lysine acetylation.
Mechanism of Action
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .
Comparison with Similar Compounds
Protecting Group Stability and Deprotection Conditions
The ε-amino protecting group dictates stability and deprotection strategies. Key comparisons include:
Key Findings :
- Thioacetyl : Offers unique resistance to enzymatic and chemical deacetylation, ideal for mimicking stable acetylated lysine .
- Trifluoroacetyl : Easily cleaved under mild basic conditions but less stable in acidic environments .
- Dde : Orthogonal protection allows sequential deprotection in SPPS .
- Boc/Trityl: Acid-labile groups enable selective ε-amino deprotection without affecting Fmoc .
Solubility and Physical Properties
Key Findings :
Spectroscopic Characteristics
Biological Activity
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. This compound has garnered attention in biochemical research due to its unique properties and applications in studying lysine acetylation, a critical post-translational modification involved in various biological processes.
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.53 g/mol
- Structure : The Fmoc group serves as a protective moiety, while the thioacetyl group provides distinct chemical reactivity.
Synthesis
The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves:
- Protection of the Amino Group : L-lysine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).
- Thioacetylation : The epsilon amino group is thioacetylated using thioacetic acid or its derivatives under controlled conditions.
This compound can be produced on a larger scale using automated peptide synthesizers, optimizing reaction conditions for yield and purity.
Role in Protein Acetylation
Na-Fmoc-Ne-thioacetyl-L-lysine acts as a functional mimic of acetylated lysine, allowing researchers to study the dynamics of lysine acetylation without the complications arising from deacetylation. It is particularly valuable for investigating:
- Enzymatic Interactions : The thioacetyl group resists deacetylation by sirtuin-type deacetylases, making it useful for probing acetylation's role in cellular processes .
- Biological Processes : Lysine acetylation is implicated in gene transcription, stress response, apoptosis, and metabolism. The incorporation of Na-Fmoc-Ne-thioacetyl-L-lysine into proteins allows for detailed studies of these processes .
The mechanism by which Na-Fmoc-Ne-thioacetyl-L-lysine exerts its effects involves:
- Incorporation into Peptides and Proteins : It can replace natural lysine residues in peptides, influencing protein function and interactions.
- Substrate for Deacetylases : It serves as a substrate for various enzymes involved in lysine modifications, providing insights into their mechanisms.
Applications in Research
Na-Fmoc-Ne-thioacetyl-L-lysine has several key applications:
- Peptide Synthesis : Used as a building block in solid-phase peptide synthesis.
- Protein Modification Studies : Facilitates exploration of protein acetylation/deacetylation mechanisms.
- Drug Development : Aids in designing inhibitors targeting enzymes involved in lysine acetylation .
Study 1: Genetic Encoding of Thioacetyl-Lysine
A study demonstrated the incorporation of Nε-thioacetyl-L-lysine into proteins using genetic code expansion strategies. This approach revealed that thioacetylated proteins were resistant to deacetylation by CobB, a bacterial sirtuin-type deacetylase, thus allowing researchers to investigate protein dynamics under various conditions without interference from deacetylation .
Study 2: Lysine Acetylation Analysis
Another research effort systematically analyzed lysine acetylation across various proteins using mass spectrometry techniques. The findings indicated that acetylated proteins were predominantly involved in metabolic processes and cellular regulation, highlighting the extensive role of lysine modifications in biological systems .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
